

# Eprinomectin vs. Moxidectin: A Comparative Guide on Efficacy Against Resistant Parasite Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **eprin**

Cat. No.: **B1166517**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of anthelmintic resistance in parasitic nematodes pose a significant threat to livestock health and productivity worldwide. Macrocytic lactones (MLs), including **eprinomectin** and moxidectin, are critical tools in parasite control, but their efficacy is increasingly challenged by resistant parasite populations. This guide provides an objective comparison of the performance of **eprinomectin** and moxidectin against resistant parasite strains, supported by experimental data, to inform research and drug development efforts.

## Quantitative Efficacy Data

The following tables summarize the efficacy of **eprinomectin** and moxidectin against various resistant and susceptible gastrointestinal nematode species in different hosts, as determined by Fecal Egg Count Reduction Tests (FECRT) and controlled efficacy studies measuring worm burden reduction.

Table 1: Efficacy of **Eprinomectin** and Moxidectin Against Resistant *Haemonchus contortus*

| Host Species | Drug                      | Administration | Dose          | Efficacy (% Reduction) | Resistant Strain       | Citation |
|--------------|---------------------------|----------------|---------------|------------------------|------------------------|----------|
| Goats        | Eprinomectin (Topical)    | Pour-on        | 0.5 mg/kg     | -16.7                  | Multi-drug resistant   | [1]      |
| Goats        | Eprinomectin (Injectable) | Subcutaneous   | 0.2 mg/kg     | 21.5                   | Multi-drug resistant   | [1]      |
| Goats        | Moxidectin                | Not Specified  | Not Specified | >99                    | Eprinomectin-resistant | [1]      |
| Sheep        | Moxidectin                | Oral           | 0.2 mg/kg     | 99.9                   | Ivermectin-resistant   | [2]      |
| Sheep        | Moxidectin                | Oral           | 0.4 mg/kg     | 100                    | Ivermectin-resistant   | [2]      |
| Sheep        | Moxidectin                | Oral           | 0.2 mg/kg     | 99.98                  | Multi-drug resistant   | [3]      |
| Sheep        | Moxidectin                | Oral           | 0.2 mg/kg     | 100                    | Ivermectin-resistant   | [4]      |

Table 2: Efficacy of **Eprinomectin** and Moxidectin Against Resistant Trichostrongyloid Species in Goats

| Parasite Genus                | Drug         | Administration | Dose          | Efficacy (FEGR %) | Citation |
|-------------------------------|--------------|----------------|---------------|-------------------|----------|
| Haemonchus & Trichostrongylus | Eprinomectin | Not Specified  | Not Specified | 44                | [5][6]   |
| Haemonchus & Trichostrongylus | Moxidectin   | Not Specified  | Not Specified | 86                | [5][6]   |

Table 3: Efficacy of **Eprinomectin** and **Moxidectin** Against *Trichostrongylus colubriformis*

| Host Species | Drug                      | Administration | Dose          | Efficacy (% Reductio n) | Resistant Strain     | Citation |
|--------------|---------------------------|----------------|---------------|-------------------------|----------------------|----------|
| Sheep        | Moxidectin (Oral)         | Oral           | Not Specified | 98                      | Ivermectin-resistant | [7]      |
| Sheep        | Moxidectin (Injectable)   | Injectable     | Not Specified | 4                       | Ivermectin-resistant | [7]      |
| Goats        | Eprinomectin (Injectable) | Subcutaneous   | 0.2 mg/kg     | 98.7                    | Susceptible Strain   | [8]      |
| Goats        | Eprinomectin (Injectable) | Subcutaneous   | 0.4 mg/kg     | >99.9                   | Susceptible Strain   | [8]      |

Table 4: Efficacy of **Moxidectin** Against Resistant *Teladorsagia circumcincta* in Sheep

| Drug       | Administration | Efficacy              | Resistant Strain                  | Citation |
|------------|----------------|-----------------------|-----------------------------------|----------|
| Moxidectin | Oral           | No significant effect | Ivermectin & Moxidectin resistant | [9]      |

Table 5: Comparative Larvicidal Potency (IC50) Against *Cephalopina titillator* in Dromedary Camels

| Drug         | IC50 (µg/ml) | Citation |
|--------------|--------------|----------|
| Eprinomectin | 0.46 ± 0.24  |          |
| Moxidectin   | 11.96 ± 2.21 |          |

## Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols from key studies cited in this guide.

## Fecal Egg Count Reduction Test (FECRT) on a Dairy Goat Farm

- Objective: To evaluate the efficacy of **eprinomectin** and moxidectin against a field population of resistant trichostrongyloids in dairy goats.[5][6]
- Animals: Dairy goats from a farm with a history of macrocyclic lactone treatment failure.[5][6]
- Experimental Design: Goats were divided into two treatment groups: **eprinomectin** and moxidectin. Fecal samples were collected before treatment (Day 0) and again 14 days post-treatment.[1]
- Drug Administration: **Eprinomectin** and moxidectin were administered according to the manufacturers' recommendations.[5][6]

- Efficacy Assessment: Fecal egg counts were determined using the Mini-FLOTAC method. The Fecal Egg Count Reduction (FEGR) was calculated using the R package eggCounts.[\[5\]](#) [\[6\]](#)
- Larval Culture: Pooled fecal samples were cultured to identify the nematode genera present before and after treatment.[\[5\]](#)[\[6\]](#)

## Controlled Efficacy Study in Sheep with Ivermectin-Resistant *Haemonchus contortus*\*\*

- Objective: To determine the efficacy of moxidectin against an ivermectin-resistant strain of *Haemonchus contortus* in sheep.[\[2\]](#)
- Animals: 40 lambs, each experimentally infected with 5,000 third-stage larvae of either an ivermectin-susceptible or an ivermectin-resistant strain of *H. contortus*.[\[2\]](#)
- Experimental Design: 28 days post-infection, lambs were randomly allocated to eight treatment groups, including untreated controls, and groups treated with moxidectin (0.2 mg/kg and 0.4 mg/kg) or ivermectin (0.4 mg/kg and 0.8 mg/kg).[\[2\]](#)
- Drug Administration: Anthelmintics were administered orally.[\[4\]](#)
- Efficacy Assessment: Fecal egg counts were performed on the day of treatment. One week post-treatment, lambs were necropsied, and the number of adult worms was determined. Efficacy was calculated based on the reduction in worm burdens compared to the untreated control group.[\[2\]](#)

## In Vitro Larvicidal Potency Assay

- Objective: To compare the larvicidal potency of **eprinomectin** and moxidectin against third-stage larvae of *Cephalopina titillator*.
- Parasites: Third-stage larvae of *C. titillator* were collected from the nasal passages of slaughtered dromedary camels.
- Experimental Design: Larvae were exposed to serially diluted concentrations of **eprinomectin** and moxidectin (from 1 mg/ml to 125 ng/ml) in a suitable culture medium.

- Efficacy Assessment: The larvicidal effect was determined by calculating the half-maximal inhibitory concentration (IC<sub>50</sub>) using non-linear fitting of dose-response inhibition equations.

## Visualizations

## Experimental Workflows and Mechanisms



[Click to download full resolution via product page](#)

Caption: Workflow of a Fecal Egg Count Reduction Test (FECRT).



[Click to download full resolution via product page](#)

Caption: Workflow of an in vitro larval susceptibility assay.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of ML action and P-gp-mediated resistance.

## Concluding Remarks

The available data indicates that moxidectin generally retains higher efficacy than **eprinomectin** against several resistant strains of gastrointestinal nematodes, particularly *Haemonchus contortus* in small ruminants.<sup>[1][2][3][4][5][6]</sup> For instance, in a study on a goat farm with **eprinomectin**-resistant *H. contortus*, moxidectin was still found to be effective.<sup>[1]</sup> Similarly, against ivermectin-resistant *H. contortus* and *Trichostrongylus colubriformis* in sheep, oral moxidectin demonstrated high efficacy, whereas injectable moxidectin showed very low efficacy against the latter.<sup>[2][4][7]</sup>

However, it is crucial to note that resistance to moxidectin has also been reported.[\[5\]](#)[\[6\]](#)[\[9\]](#) The failure of moxidectin against a multi-drug resistant isolate of *Teladorsagia circumcincta* highlights that cross-resistance between macrocyclic lactones is a significant concern.[\[9\]](#) The difference in efficacy can be influenced by the parasite species, the host species, the specific resistance mechanisms of the parasite population, and the pharmacokinetic properties of the drug formulation.[\[7\]](#)[\[10\]](#)

The development of resistance is thought to be a step-wise process, with mechanisms such as the overexpression of P-glycoprotein efflux pumps playing a role in reducing the drug concentration at the target site.[\[10\]](#) Moxidectin may interact differently with these pumps compared to other MLs, potentially explaining its retained efficacy against some ivermectin-resistant strains.[\[10\]](#)

For drug development professionals and researchers, these findings underscore the need for continued surveillance of anthelmintic resistance and the development of novel parasite control strategies. This includes the investigation of new drug targets, combination therapies, and management practices that reduce selection pressure for resistance. The variation in efficacy between different formulations of the same active ingredient, such as oral versus injectable moxidectin, also warrants further investigation.[\[7\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First report of multiple resistance to eprinomectin and benzimidazole in *Haemonchus contortus* on a dairy goat farm in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of moxidectin against an ivermectin-resistant strain of *Haemonchus contortus* in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of moxidectin against a strain of *Haemonchus contortus* resistant to ivermectin, a benzimidazole and a salicylanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of *Haemonchus contortus* in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Refubium - Eprinomectin and Moxidectin Resistance of Trichostrongyloids on a Goat Farm in Austria [refubium.fu-berlin.de]
- 6. Eprinomectin and Moxidectin Resistance of Trichostrongyloids on a Goat Farm in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The difference in efficacy of ivermectin oral, moxidectin oral and moxidectin injectable formulations against an ivermectin-resistant strain of *Trichostrongylus colubriformis* in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and anthelmintic efficacy of injectable eprinomectin in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to prophylactic treatment with macrocyclic lactone anthelmintics in *Teladorsagia circumcincta* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eprinomectin vs. Moxidectin: A Comparative Guide on Efficacy Against Resistant Parasite Strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166517#eprinomectin-versus-moxidectin-efficacy-in-resistant-parasite-strains>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)